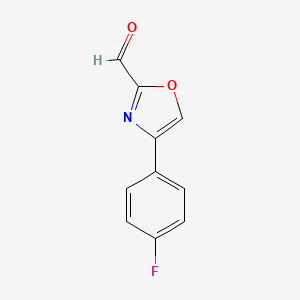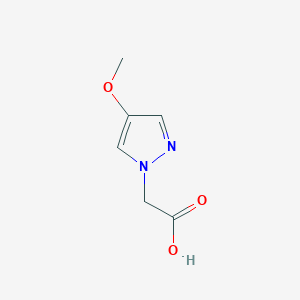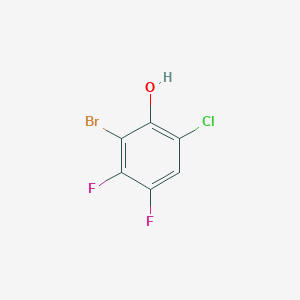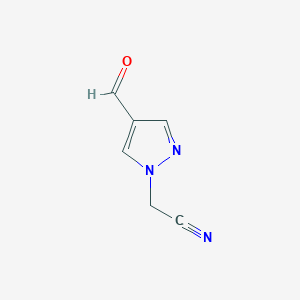
6-(呋喃-3-基)烟酸
描述
6-(Furan-3-yl)nicotinic acid, also known as FNA, is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It belongs to the class of compounds known as furan platform chemicals (FPCs), which are directly available from biomass .
Synthesis Analysis
The synthesis of furan compounds, including 6-(Furan-3-yl)nicotinic acid, has been a subject of recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan platform chemicals (FPCs) can be economically synthesized from biomass . The manufacture and uses of FPCs have been discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Furan-3-yl)nicotinic acid include its molecular formula (C10H7NO3) and molecular weight (189.17 g/mol).科学研究应用
抗菌应用
6-(呋喃-3-基)烟酸: 在抗菌研究领域显示出巨大潜力。 呋喃衍生物,包括与烟酸相关的衍生物,正在被探索用于对抗微生物耐药性 。呋喃环在合成旨在解决当前抗菌药物无效的新药物方面起着至关重要的作用。
材料科学
在材料科学领域,6-(呋喃-3-基)烟酸衍生物正在被研究其振动特性和分子电子性质 。这些研究对于理解化合物的结构阐明至关重要,并且可能导致开发具有特定电子性质的新材料。
药物研究
该化合物在药物研究中的作用十分显著。 它属于一类表现出广泛生物活性的化合物,这在药物发现和开发中必不可少 。它的衍生物正在被合成和筛选各种药理活性。
化学合成
6-(呋喃-3-基)烟酸: 是呋喃平台化学品 (FPCs) 的一部分,可以从生物质合成,为传统的化学反应物提供可持续的替代品 。这种方法符合绿色化学原则,旨在减少对环境的影响。
生物化学
在生物化学中,呋喃衍生物,包括6-(呋喃-3-基)烟酸,正在被研究其在人血浆中的作用以及作为糖尿病等疾病的潜在生物标志物 。呋喃脂肪酸检测方法的灵敏度已显着提高,有助于研究与这些化合物相关的病理机制。
农业
农业部门正在探索使用6-(呋喃-3-基)烟酸衍生物作为诱导剂来诱导植物的天然免疫系统 。这种方法基于激活植物的防御机制,使其对感染具有抗性,并减少对化学杀虫剂的依赖。
环境科学
最后,6-(呋喃-3-基)烟酸的环境科学应用与其作为源自木质纤维素生物质的生物基材料的潜力相关联 。它的使用有助于可持续实践,并通过减少对化石来源化学品的依赖来帮助减缓全球变暖。
作用机制
Target of Action
6-(Furan-3-yl)nicotinic acid, also known as FNA, is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring
Mode of Action
They have been employed as medicines in a number of distinct disease areas
Biochemical Pathways
They have been used in the treatment of various diseases
Action Environment
This shift requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries
未来方向
生化分析
Biochemical Properties
6-(Furan-3-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nicotinic acid dehydrogenase, an enzyme that catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for the metabolic pathway of nicotinic acid derivatives. Additionally, 6-(Furan-3-yl)nicotinic acid may interact with other biomolecules, such as receptors and transporters, affecting their binding affinity and activity.
Cellular Effects
6-(Furan-3-yl)nicotinic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein-coupled receptors, leading to changes in cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling events . This modulation can impact processes such as lipolysis, inflammation, and cell proliferation. Furthermore, 6-(Furan-3-yl)nicotinic acid may affect the expression of specific genes involved in metabolic pathways and cellular stress responses.
Molecular Mechanism
The molecular mechanism of action of 6-(Furan-3-yl)nicotinic acid involves its binding interactions with various biomolecules. The compound can bind to specific receptors, such as G-protein-coupled receptors, and modulate their activity. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in cellular function. Additionally, 6-(Furan-3-yl)nicotinic acid may act as an enzyme inhibitor or activator, influencing the catalytic activity of enzymes involved in metabolic processes . These interactions can ultimately lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Furan-3-yl)nicotinic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 6-(Furan-3-yl)nicotinic acid is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 6-(Furan-3-yl)nicotinic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(Furan-3-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and lipid-lowering properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-(Furan-3-yl)nicotinic acid is involved in several metabolic pathways. It is metabolized by enzymes such as nicotinic acid dehydrogenase, which converts it to 6-hydroxynicotinic acid . This metabolic conversion is essential for the compound’s biological activity and its role in various biochemical processes. Additionally, 6-(Furan-3-yl)nicotinic acid may interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. These interactions can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-(Furan-3-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier family proteins . Once inside the cells, 6-(Furan-3-yl)nicotinic acid can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(Furan-3-yl)nicotinic acid is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These signals ensure that 6-(Furan-3-yl)nicotinic acid reaches its intended site of action, where it can exert its biological effects. Additionally, post-translational modifications, such as phosphorylation or acetylation, may further regulate the compound’s activity and function within different subcellular compartments.
属性
IUPAC Name |
6-(furan-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDISKNONWNBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)







![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)


